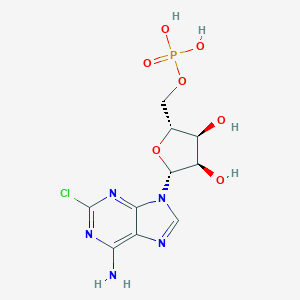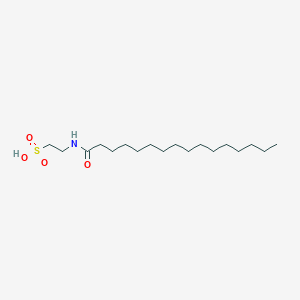
6-氟-2-甲基喹啉
描述
6-Fluoro-2-methylquinoline is a quinolone and an organofluorine compound . It has a molecular formula of C10H8FN . The hydrogenation product of 6-fluoro-2-methylquinoline is a key intermediate of the antibacterial agent .
Synthesis Analysis
The synthesis of 6-Fluoro-2-methylquinoline involves metal-free transfer hydrogenation. This process employs several chiral Brønsted acid catalysts in combination with dihydropyridines as the hydride source. This method is used in the asymmetric metal-free synthesis of fluoroquinolones by organocatalytic hydrogenation .Molecular Structure Analysis
The molecular structure of 6-Fluoro-2-methylquinoline consists of a quinoline core with a fluorine atom at the 6th position and a methyl group at the 2nd position .Chemical Reactions Analysis
The chemical reactions involving 6-Fluoro-2-methylquinoline include its metal-free transfer hydrogenation. This reaction is carried out using several chiral Brønsted acid catalysts in combination with dihydropyridines as the hydride source . The decomposition of 6-Fluoro-2-methylquinoline can lead to the release of irritating gases and vapors, such as Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Hydrogen fluoride .Physical And Chemical Properties Analysis
6-Fluoro-2-methylquinoline is a solid at 20°C. It has a melting point of 49-53°C and a boiling point of 99°C at 3 mmHg. Its density is 1.2±0.1 g/cm3. It has a molar refractivity of 47.0±0.3 cm3 and a molar volume of 137.3±3.0 cm3 .科学研究应用
Pharmacology: Antibacterial Agents
6-Fluoro-2-methylquinoline: plays a crucial role in the synthesis of fluoroquinolones, a class of antibacterial agents . These compounds are known for their effectiveness against a broad spectrum of bacterial infections. The metal-free transfer hydrogenation process using chiral Brønsted acid catalysts and dihydropyridines as the hydride source is a key step in the organocatalytic hydrogenation that leads to the production of these vital pharmaceuticals .
Material Science: Organic Synthesis Intermediate
In material science, 6-Fluoro-2-methylquinoline serves as an intermediate in the synthesis of complex organic compounds . Its solid form and high purity make it suitable for various reactions where a fluorinated aromatic compound is required. The compound’s melting point and solubility in chloroform are critical parameters for its application in material synthesis .
Chemical Synthesis: Asymmetric Metal-Free Synthesis
The compound is utilized in asymmetric metal-free synthesis processes. The hydrogenation product of 6-Fluoro-2-methylquinoline is a key intermediate in the production of various chemical agents, particularly in the development of new antibacterial drugs . This application underscores the compound’s versatility and importance in innovative chemical synthesis techniques.
Analytical Chemistry: Reference Standard
6-Fluoro-2-methylquinoline: can be used as a reference standard in analytical chemistry due to its well-defined physical and chemical properties . Its precise melting point and assay specifications allow for its use in calibrating instruments and validating analytical methods, ensuring accuracy and consistency in research findings.
Biochemistry: Fluoroquinolone Synthesis
In biochemistry, the compound is integral to the synthesis of fluoroquinolones, which are used to combat bacterial infections, including those caused by drug-resistant strains . The hydrogenation product of 6-Fluoro-2-methylquinoline is particularly significant as it forms the backbone of these bioactive molecules.
Environmental Applications: Research and Development
While specific environmental applications of 6-Fluoro-2-methylquinoline are not directly mentioned in the available literature, compounds like this are often used in environmental science research. They may be involved in the study of pollutant degradation or the development of environmentally friendly synthesis processes .
安全和危害
6-Fluoro-2-methylquinoline is classified as a skin irritant and serious eye irritant. It is recommended to avoid contact with skin and eyes, and to wear protective gloves, eye protection, and face protection when handling this compound. If skin or eye irritation occurs, it is advised to seek medical attention .
未来方向
The future directions of 6-Fluoro-2-methylquinoline research could involve further exploration of its antibacterial properties, given that its hydrogenation product is a key intermediate of an antibacterial agent . Additionally, its potential anticancer properties could be investigated further, considering its suggested mechanism of action .
作用机制
Target of Action
The primary target of 6-Fluoro-2-methylquinoline is dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA.
Mode of Action
6-Fluoro-2-methylquinoline acts as a potent inhibitor of DHODH . By binding to this enzyme, it prevents the normal synthesis of pyrimidines, thereby disrupting DNA and RNA production in cells.
Biochemical Pathways
The inhibition of DHODH by 6-Fluoro-2-methylquinoline affects the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the production of new DNA and RNA molecules. By inhibiting DHODH, 6-Fluoro-2-methylquinoline causes a depletion of critical precursors for RNA and DNA synthesis .
Result of Action
The result of 6-Fluoro-2-methylquinoline’s action is the disruption of DNA and RNA synthesis in cells due to the inhibition of DHODH . This can lead to cell death, making 6-Fluoro-2-methylquinoline a potential anticancer agent .
属性
IUPAC Name |
6-fluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIARMSVZOEZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150180 | |
| Record name | 6-Fluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-methylquinoline | |
CAS RN |
1128-61-6 | |
| Record name | 6-Fluoro-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-2-methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-FLUORO-2-METHYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SLA2SME8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 6-fluoro-2-methylquinoline undergo hydrodefluorination, and what catalyst can facilitate this reaction?
A1: Yes, 6-fluoro-2-methylquinoline can be hydrodefluorinated using a specific ruthenium-based catalyst. The research paper highlights the successful hydrodefluorination of 6-fluoro-2-methylquinoline using a ruthenium N-heterocyclic carbene (NHC) complex, specifically Cp*(IPr)RuH3, in the presence of isopropyl alcohol as the reducing agent []. This reaction effectively replaces the fluorine atom with a hydrogen atom.
Q2: What is the significance of the catalyst structure in the hydrodefluorination of 6-fluoro-2-methylquinoline?
A2: The structure of the Cp*(IPr)RuH3 catalyst is crucial for its activity in this reaction. The researchers propose a mechanism involving the elimination of the NHC ligand, allowing for the coordination of both the 6-fluoro-2-methylquinoline substrate and the isopropyl alcohol to the ruthenium center []. This coordination is believed to facilitate the subsequent steps leading to hydrodefluorination.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)



